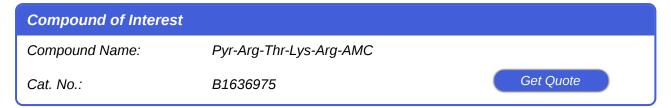


Application Notes and Protocols for Pyr-Arg-Thr-Lys-Arg-AMC

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr-Arg-Thr-Lys-Arg-AMC is a fluorogenic peptide substrate utilized for the sensitive detection of protease activity. Comprising a five-amino-acid sequence (Pyroglutamic acid-Arginine-Threonine-Lysine-Arginine) linked to a fluorescent 7-amino-4-methylcoumarin (AMC) group, this substrate is specifically designed for proteases that recognize and cleave at basic amino acid residues. Upon enzymatic cleavage of the peptide bond between the arginine residue and the AMC moiety, the highly fluorescent AMC is released, resulting in a quantifiable increase in fluorescence intensity. This property makes Pyr-Arg-Thr-Lys-Arg-AMC an invaluable tool in drug discovery and biochemical research for screening enzyme inhibitors and studying enzyme kinetics. It is a known substrate for several proteases, including furin, trypsin, and thrombin.[1][2][3][4]

Chemical and Physical Properties

A summary of the key quantitative data for **Pyr-Arg-Thr-Lys-Arg-AMC** is provided in the table below for easy reference.



Property	Value
Molecular Formula	C37H57N13O9
Molecular Weight	827.93 g/mol
CAS Number	155575-02-3
Appearance	Lyophilized white powder
Recommended Solvent	Dimethyl sulfoxide (DMSO)
Excitation Wavelength	345-380 nm
Emission Wavelength	440-460 nm

Stock Solution Preparation Protocol

Proper preparation of the stock solution is critical for accurate and reproducible experimental results. The following protocol outlines the steps for preparing a 10 mM stock solution of **Pyr-Arg-Thr-Lys-Arg-AMC**.

Materials and Reagents:

- Pyr-Arg-Thr-Lys-Arg-AMC (lyophilized powder)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Analytical balance

Procedure:

• Equilibration: Allow the vial of lyophilized **Pyr-Arg-Thr-Lys-Arg-AMC** to equilibrate to room temperature before opening to prevent condensation.



- Weighing: Accurately weigh a small amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
- Solvent Addition: Based on the molecular weight (827.93 g/mol), calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of peptide, add 120.8 μ L of DMSO.
- Dissolution: Gently vortex the tube until the peptide is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] When stored as a lyophilized powder at -20°C, the substrate is stable for several years.

Experimental Protocols Enzymatic Assay for Furin Activity

This protocol provides a method for measuring the activity of furin, a proprotein convertase that efficiently cleaves **Pyr-Arg-Thr-Lys-Arg-AMC**.[5][6][7] The assay is based on the fluorometric detection of AMC released upon substrate cleavage.

Materials and Reagents:

- Pyr-Arg-Thr-Lys-Arg-AMC stock solution (10 mM in DMSO)
- Recombinant human furin
- Furin assay buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5)
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
- AMC standard for calibration curve

Procedure:



Prepare Working Solutions:

- Substrate Working Solution: Dilute the 10 mM Pyr-Arg-Thr-Lys-Arg-AMC stock solution in furin assay buffer to a final concentration of 10 μM. Note that a substrate concentration of 5 μM has also been reported to be effective.[8]
- Enzyme Working Solution: Dilute the recombinant furin in cold furin assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

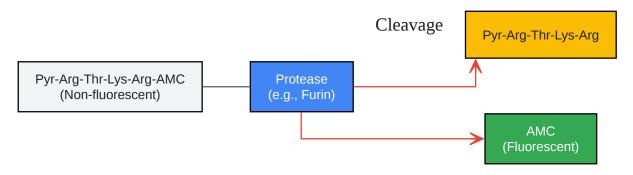
Assay Setup:

- Add 50 μL of the substrate working solution to each well of the 96-well plate.
- Include control wells:
 - No-Enzyme Control: 50 μL of substrate working solution and 50 μL of furin assay buffer.
 - Positive Control: 50 μL of substrate working solution and 50 μL of a known concentration of furin.
 - Inhibitor Control (optional): 50 μL of substrate working solution, 50 μL of furin, and a known furin inhibitor.
- Initiate the Reaction: Add 50 μ L of the enzyme working solution to the appropriate wells to initiate the enzymatic reaction. The total reaction volume will be 100 μ L.
- Incubation and Measurement:
 - Immediately place the plate in the fluorescence microplate reader.
 - Incubate the plate at 37°C.
 - Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
- Data Analysis:



- Subtract the fluorescence of the no-enzyme control from all other readings.
- Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) can be determined from the slope of the linear portion of the curve.
- To quantify the amount of cleaved substrate, create a standard curve using known concentrations of free AMC.

Visualizations Signaling Pathway of Protease-Mediated Substrate Cleavage

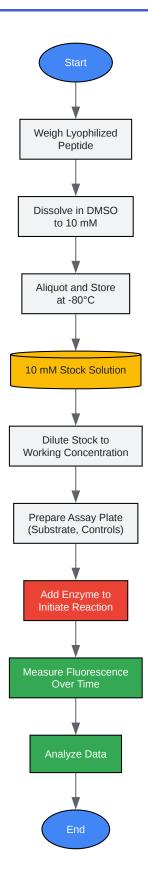


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Caption: Protease-mediated cleavage of the substrate.

Experimental Workflow for Stock Solution Preparation and Enzymatic Assay





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Caption: Workflow for preparing and using the substrate.



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